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molecular formula C18H16O6S2 B8336340 1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate

1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate

Cat. No. B8336340
M. Wt: 392.4 g/mol
InChI Key: YTSZWYKKYYULHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174913B1

Procedure details

Compound 15 was prepared from 14 in an identical manner to that compound 11. Yield 72%; yellow solid; mp 180-182° C.; UV (CHCl3) λmax 245 (log ε 4.32); IR (KBr) 1640, 1720 (C═O) cm−1; 1H NMR (CDCl3) δ 1.58 (d, J=6.6 Hz, 3H, C-7-CHCH3), 1.67 (d, J=6.6 Hz, 3H, C-2-CHCH3), 2.12 (s, 6H, COCH3×2), 6.10-6.16 (q, J=6.6 Hz, 1H, C-2-CH), 6.50-6.56 (q, J=6.6 Hz, 1H, C-7-CH), 7.50 (s, 1H, H-3), 7.62 (s, 1H, H-6); 13C NMR (CDCl3): δ 21.0, 21.1, 21.3, 22.0 (CH3×4), 67.4, 67.8 (CH×2), 123.2 (C-3), 128.6 (C-6), 154.0 (C-7), 154.1 (C-2), 169.6, 169.7 (C-2-C═O, C-7-C═O), 174.3, 174.8 (C-4, C-8); MS m/z 392 (M+); Anal. (C18H16O6S2) C, H.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([C:7]1[S:11][C:10]2[C:12](=[O:20])[C:13]3[CH:17]=[CH:16][S:15][C:14]=3[C:18](=[O:19])[C:9]=2[CH:8]=1)[CH3:6])(=[O:3])[CH3:2].[K+].[Br-]>C(Cl)(Cl)Cl>[C:1]([O:4][CH:5]([C:7]1[S:11][C:10]2[C:12](=[O:20])[C:13]3[C:17]([CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH3:6])=[CH:16][S:15][C:14]=3[C:18](=[O:19])[C:9]=2[CH:8]=1)[CH3:6])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)C1=CC2=C(S1)C(C1=C(SC=C1C(C)OC(C)=O)C2=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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